1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring and an azetidine ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques like NMR spectroscopy and X-ray crystallography to fully elucidate .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Synthetic Methodologies
A variety of synthetic methodologies have been developed for the preparation of derivatives related to the specified compound. For instance, the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions showcases an efficient procedure to synthesize pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo et al., 2020). This method highlights the versatility of similar compounds in synthetic chemistry.
Supramolecular Chemistry
The compound's derivatives also find applications in supramolecular chemistry. For example, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been used to create novel crown-containing hydrogen-bonded supramolecular assemblies (Fonari et al., 2004), demonstrating the compound's potential in the formation of complex molecular structures through hydrogen bonding.
Antibacterial Activity
Some derivatives exhibit antibacterial activity, highlighting the compound's relevance in medicinal chemistry. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate has been synthesized and shown antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019), indicating its potential for developing new antimicrobial agents.
Crystal Structure and Spectroscopic Characterization
The detailed crystal structure and spectroscopic characterization of derivatives provide insights into their chemical properties and potential applications. The crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculations, and antibacterial activity of specific pyrimidine derivatives have been extensively studied (Lahmidi et al., 2019), offering valuable information on the compound's chemical behavior and interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like usp28 and LSD1 , which play crucial roles in various cellular processes.
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and the cell cycle .
Result of Action
Similar compounds have been found to inhibit the proliferation of various cancer cell lines .
Future Directions
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS/c1-11-22-15(9-29-11)12-4-3-5-14(6-12)23-19(28)13-7-27(8-13)18-16-17(20-10-21-18)26(2)25-24-16/h3-6,9-10,13H,7-8H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQCQUYMXDZLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C4=NC=NC5=C4N=NN5C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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